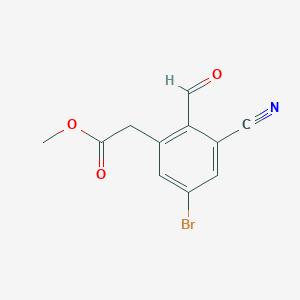
Methyl 5-bromo-3-cyano-2-formylphenylacetate
Übersicht
Beschreibung
Methyl 5-bromo-3-cyano-2-formylphenylacetate is a chemical compound with the following properties:
- Chemical Formula : C<sub>11</sub>H<sub>8</sub>BrNO<sub>3</sub>
- Molecular Weight : Approximately 282.09 g/mol
- Structure : The molecular structure consists of a phenyl ring with a formyl group (CHO) and a cyano group (CN) attached at specific positions. The bromine atom (Br) is also present on the phenyl ring.
Synthesis Analysis
The synthesis of Methyl 5-bromo-3-cyano-2-formylphenylacetate can involve various methods. One common approach is the Suzuki–Miyaura coupling reaction . In this process, an organoboron reagent (such as a boronic acid or boronate ester) reacts with an aryl halide (in this case, a bromo-substituted phenyl compound) in the presence of a palladium catalyst. The reaction forms a new carbon–carbon bond, leading to the desired product.
Molecular Structure Analysis
The compound’s molecular structure consists of a phenyl ring with substituents:
- 5-bromo : The bromine atom is attached at the fifth position.
- 3-cyano : The cyano group (CN) is attached at the third position.
- 2-formyl : The formyl group (CHO) is attached at the second position.
Chemical Reactions Analysis
Methyl 5-bromo-3-cyano-2-formylphenylacetate can participate in various chemical reactions:
- Suzuki–Miyaura Coupling : As mentioned earlier, this reaction allows the formation of carbon–carbon bonds by coupling the bromo-substituted phenylacetate with an organoboron reagent.
- Hydrolysis : The ester group (COOCH<sub>3</sub>) can undergo hydrolysis to yield the corresponding carboxylic acid.
- Reduction : The formyl group (CHO) can be reduced to a primary alcohol (CH<sub>2</sub>OH).
Physical And Chemical Properties Analysis
- Physical State : Methyl 5-bromo-3-cyano-2-formylphenylacetate is likely a solid at room temperature.
- Solubility : It may be soluble in organic solvents.
- Melting Point : The melting point can be determined experimentally.
Safety And Hazards
- Safety Precautions : Handle with care, use appropriate protective equipment, and follow safety guidelines.
- Hazard Information : Consult safety data sheets for specific hazards associated with this compound.
Zukünftige Richtungen
Research on Methyl 5-bromo-3-cyano-2-formylphenylacetate could explore:
- Biological Activity : Investigate its potential pharmacological effects.
- Derivatives : Synthesize and study derivatives for improved properties.
- Applications : Explore applications beyond its current uses.
Please note that this analysis is based on available information, and further research may provide additional insights.
Eigenschaften
IUPAC Name |
methyl 2-(5-bromo-3-cyano-2-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)4-7-2-9(12)3-8(5-13)10(7)6-14/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOBDBMROFCOQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)Br)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-3-cyano-2-formylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



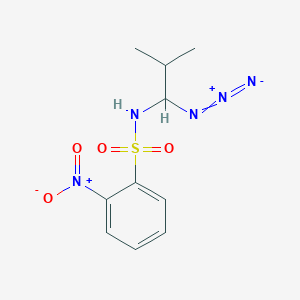
![1-[(3R)-1-Benzylpyrrolidinyl]-N-[(1R)-1-phenylethyl]-1-ethanamine](/img/structure/B1486218.png)
![1-(tert-Butyl) 3-ethyl 4-[({[1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)-3-pyrrolidinyl]amino}carbonyl)amino]-1,3-pyrrolidinedicarboxylate](/img/structure/B1486219.png)
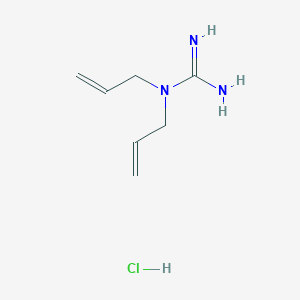
![tert-Butyl 3-[(tert-butoxycarbonyl)amino]-4-phenyl-1-pyrrolidinecarboxylate](/img/structure/B1486223.png)
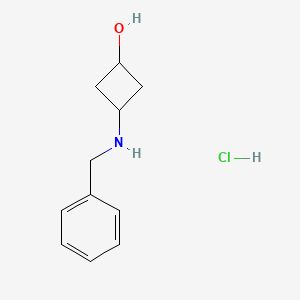
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarbohydrazide](/img/structure/B1486227.png)
![tert-Butyl 3-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-1-pyrrolidinecarboxylate](/img/structure/B1486228.png)
![2-(1,4-Dimethyl-2-piperazinyl)-1-[3-(4-fluorophenyl)-1-pyrrolidinyl]-1-ethanone](/img/structure/B1486230.png)
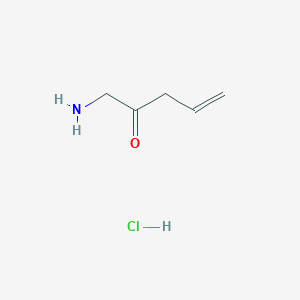
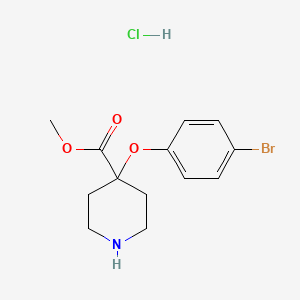
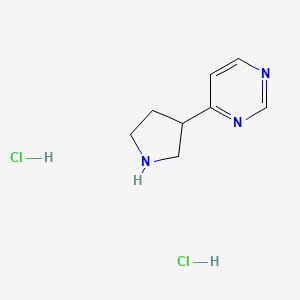
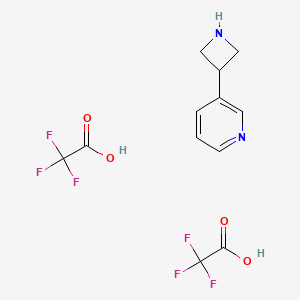
![Ethyl 3-[(tert-butoxycarbonyl)amino]-3-pyrrolidinecarboxylate hydrochloride](/img/structure/B1486236.png)